

The Discovery and Elucidation of Glyphosate as a Herbicide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fallow master*

Cat. No.: *B14447160*

[Get Quote](#)

An in-depth exploration of the historical discovery, mechanism of action, and foundational experimental evidence for N-(phosphonomethyl)glycine (glyphosate) as a broad-spectrum herbicide.

Introduction

N-(phosphonomethyl)glycine, commonly known as glyphosate, is a broad-spectrum, systemic herbicide that has been widely used in agriculture and non-agricultural settings since its commercial introduction in 1974. Its efficacy stems from its specific inhibition of a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and some microorganisms. This technical guide provides a detailed history of the discovery of glyphosate's herbicidal properties, its mechanism of action, and the key experimental protocols that were instrumental in its characterization.

History of Discovery

Glyphosate was first synthesized in 1950 by Swiss chemist Dr. Henri Martin at the pharmaceutical company Cilag. However, its potential as a herbicide was not recognized at that time.^[1] The molecule was later independently synthesized at Monsanto in the 1960s during a search for new phosphonic acid-based water softening agents.^[2]

In 1970, Dr. John E. Franz, a chemist at Monsanto, was investigating derivatives of aminomethylphosphonic acid for herbicidal activity.^[1] He hypothesized that weakly active compounds might be metabolized by plants into more potent herbicides. While this initial

hypothesis was incorrect, it led him to synthesize and test several analogs, including glyphosate.[3] His research demonstrated the potent, non-selective herbicidal activity of glyphosate, leading to its patenting as a herbicide by Monsanto.[4][5] The first commercial formulation of glyphosate, Roundup®, was introduced to the market in 1974.[1][3][6]

Mechanism of Action: Inhibition of the Shikimate Pathway

The herbicidal activity of glyphosate is due to its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[7][8] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and some microorganisms.[1][9] Animals do not possess the shikimate pathway, making them insusceptible to the primary mode of action of glyphosate.[9]

The Shikimate Pathway

The shikimate pathway is a seven-step metabolic route that converts shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) into chorismate, a precursor for the aromatic amino acids.

Figure 1: The Shikimate Pathway and the site of inhibition by glyphosate.

Enzymatic Inhibition

Glyphosate acts as a competitive inhibitor of EPSP synthase with respect to its substrate, phosphoenolpyruvate (PEP).[10][11] It binds to the EPSPS-S3P complex, forming a stable ternary complex that prevents the binding of PEP and the subsequent formation of EPSP.[10] This blockage leads to the accumulation of shikimate and shikimate-3-phosphate within the plant cells and a depletion of the aromatic amino acids, ultimately causing plant death.[12][13]

Key Experimental Evidence

The elucidation of glyphosate's mechanism of action was the result of a series of key experiments conducted in the 1970s and early 1980s.

Inhibition of Aromatic Amino Acid Biosynthesis

In 1972, Ernest G. Jaworski at Monsanto published seminal work demonstrating that glyphosate's growth-inhibiting effects on *Rhizobium japonicum* could be reversed by the addition of aromatic amino acids (phenylalanine and tyrosine) to the growth medium.[9][14] This finding was the first indication that glyphosate interfered with the biosynthesis of these essential amino acids.

Accumulation of Shikimate

Further research by Amrhein and his colleagues in 1980 showed that in the presence of glyphosate, buckwheat hypocotyls and cultured cells of *Galium mollugo* accumulated significant amounts of shikimate.[13] In fact, after 10 days of growth in the presence of 0.5 millimolar glyphosate, *G. mollugo* cells contained shikimate at levels up to 10% of their dry weight.[13] This accumulation strongly suggested a blockage in the shikimate pathway downstream of shikimate.

Identification of EPSP Synthase as the Target Enzyme

In the same year, Steinrücken and Amrhein definitively identified EPSP synthase as the specific target of glyphosate.[7][15] They demonstrated that glyphosate is a potent inhibitor of the conversion of shikimate to chorismate in cell-free extracts of *Aerobacter aerogenes*.[13]

Quantitative Data

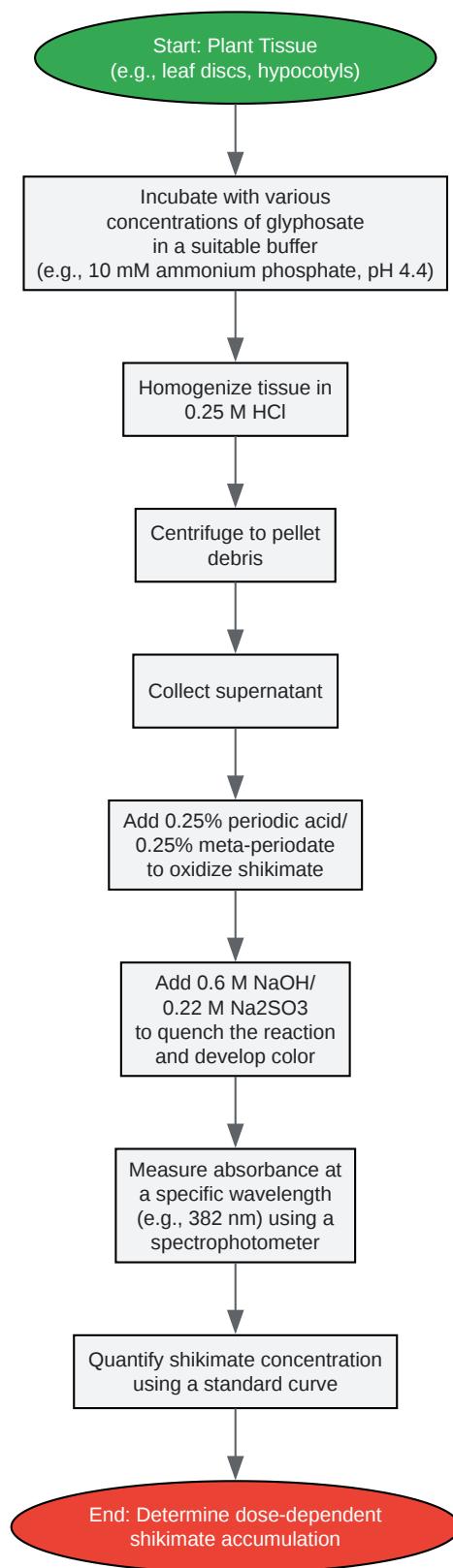
The following tables summarize key quantitative data related to the herbicidal efficacy and enzymatic inhibition of glyphosate from early and subsequent studies.

Table 1: Inhibition of EPSP Synthase by Glyphosate

Organism	IC50 (µM)	Ki (µM)	Inhibition		Reference
			Pattern vs. PEP	Year	
<i>Nicotiana silvestris</i>	~10	-	-	1985	[16]
<i>Aerobacter aerogenes</i>	-	-	Potent inhibitor	1980	[13]

Table 2: Herbicidal Efficacy of Glyphosate (GR50 Values)

Weed Species	GR50 (g ai/ha)	Growth Stage	Year	Reference
Datura stramonium	10.25	-	2019	[1]
Abutilon theophrasti	53.23	-	2019	[1]
Setaria verticillata	16.05	-	2019	[1]
Echinochloa crus-galli	66.34	-	2019	[1]
Digitaria sanguinalis	90 - 200	4-6 leaves	2011	[16]
Chenopodium album	80 - 160	-	2011	[16]


Note: GR50 is the dose of herbicide required to reduce plant growth by 50%. ai/ha = active ingredient per hectare.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the discovery and characterization of glyphosate's mode of action.

Shikimate Accumulation Assay

This protocol is based on the methods described by Amrhein et al. (1980) and subsequent adaptations.[\[13\]](#)[\[17\]](#)[\[18\]](#)

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for the shikimate accumulation assay.

Methodology:

- **Tissue Preparation:** Excise plant tissue (e.g., leaf discs, hypocotyl segments) and place in a suitable incubation medium (e.g., 10 mM ammonium phosphate buffer, pH 4.4).
- **Glyphosate Treatment:** Add glyphosate to the incubation medium at various concentrations. Include a control with no glyphosate.
- **Incubation:** Incubate the tissue under controlled conditions (e.g., light, temperature) for a specified period (e.g., 24-48 hours).
- **Extraction:** Homogenize the plant tissue in 0.25 M HCl.
- **Clarification:** Centrifuge the homogenate to pellet cellular debris.
- **Oxidation:** Transfer the supernatant to a new tube and add a solution of 0.25% periodic acid and 0.25% meta-periodate to oxidize the shikimate.
- **Color Development:** After a set incubation time, add a solution of 0.6 M NaOH and 0.22 M Na₂SO₃ to quench the reaction and develop a colored product.
- **Spectrophotometry:** Measure the absorbance of the solution at a specific wavelength (e.g., 382 nm) using a spectrophotometer.
- **Quantification:** Determine the concentration of shikimate in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of shikimic acid.

EPSP Synthase Activity Assay

This protocol is based on the principles of measuring inorganic phosphate (Pi) release during the enzymatic reaction, as described in various studies.

Methodology:

- **Enzyme Extraction:** Homogenize plant tissue or microbial cells in an extraction buffer (e.g., Tris-HCl buffer with protease inhibitors) and clarify by centrifugation to obtain a crude enzyme extract.

- Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., HEPES or MOPS), MgCl₂, shikimate-3-phosphate (S3P), and various concentrations of glyphosate.
- Enzyme Addition: Add the enzyme extract to the reaction mixture and pre-incubate for a short period.
- Reaction Initiation: Initiate the enzymatic reaction by adding phosphoenolpyruvate (PEP).
- Incubation: Incubate the reaction at a controlled temperature for a specific time.
- Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with phosphate that can be quantified spectrophotometrically.
- Data Analysis: Calculate the enzyme activity (rate of Pi production) at different glyphosate concentrations. Determine the IC₅₀ value (the concentration of glyphosate that inhibits enzyme activity by 50%) by plotting enzyme activity against glyphosate concentration. Kinetic parameters such as K_i can be determined by performing the assay with varying concentrations of both glyphosate and PEP.

Conclusion

The discovery of glyphosate's herbicidal properties by John E. Franz at Monsanto in 1970 and the subsequent elucidation of its mechanism of action by researchers such as Jaworski, Amrhein, and Steinrücken represent a significant milestone in the history of weed science. The targeted inhibition of the EPSP synthase enzyme in the shikimate pathway provides a highly effective and selective mode of action, as this pathway is absent in animals. The experimental approaches detailed in this guide were fundamental to understanding how glyphosate functions at a molecular level and laid the groundwork for its widespread use in modern agriculture. The quantitative data from these early studies provided the critical evidence of its potency and specificity, paving the way for its commercial development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glyphosate sensitivity of selected weed species commonly found in maize fields | Weed Science | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. cbc.ca [cbc.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein Expression Guide I An Introduction to Protein Expression Methods | Promega [worldwide.promega.com]
- 8. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. Glyphosate - Wikipedia [en.wikipedia.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iflscience.com [iflscience.com]
- 14. Structural Basis of Glyphosate Resistance Resulting from the Double Mutation Thr97 → Ile and Pro101 → Ser in 5-Enolpyruvylshikimate-3-phosphate Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Response of Annual Weeds to Glyphosate: Evaluation and Optimization of Application Rate Based on Fecundity-Avoidance Biomass Threshold Criterion | MDPI [mdpi.com]
- 16. beyondpesticides.org [beyondpesticides.org]
- 17. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Elucidation of Glyphosate as a Herbicide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14447160#history-and-discovery-of-glyphosate-as-a-herbicide\]](https://www.benchchem.com/product/b14447160#history-and-discovery-of-glyphosate-as-a-herbicide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com